molecular formula C15H12N2O3 B2428385 N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide CAS No. 946262-39-1

N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2428385
CAS No.: 946262-39-1
M. Wt: 268.272
InChI Key: FKJODVPSJVDCON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-Phenylisoxazol-3-yl)methyl)furan-2-carboxamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery, designed using a molecular hybridization approach. It incorporates two privileged pharmacophores: a 5-phenylisoxazole moiety and a furan-2-carboxamide group. Isoxazole rings are five-membered heterocycles widely recognized for their rich and diverse biological activities, making them common structural components in the development of novel therapeutic agents . The furan ring, an electron-rich heterocycle, is frequently employed in drug design for its ability to engage in hydrogen bonding with biological targets, thereby influencing the pharmacokinetic properties and bioavailability of lead compounds . This specific structural framework is found in compounds investigated for various biological activities. Research into analogous structures demonstrates that the fusion of isoxazole and furan rings can yield scaffolds with potent activity in pharmacological assays, such as those targeting neurological receptors . The presence of the isoxazole ring, in particular, is associated with relevant medical and pharmaceutical applications across a spectrum of disease areas . Similarly, furan derivatives have been incorporated into molecules exhibiting a wide range of effects, including antimicrobial, anti-inflammatory, and antitumor properties . Researchers can utilize this hybrid chemical structure as a key intermediate or building block for the synthesis of more complex molecules, or as a core scaffold for probing structure-activity relationships in high-throughput screening campaigns. The product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(13-7-4-8-19-13)16-10-12-9-14(20-17-12)11-5-2-1-3-6-11/h1-9H,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJODVPSJVDCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

    Reduction: The isoxazole ring can be reduced to form corresponding amines.

    Substitution: Both the furan and isoxazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines derived from the isoxazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds with isoxazole and furan moieties exhibit significant antimicrobial properties. For instance, derivatives of isoxazole have been shown to inhibit the growth of Mycobacterium tuberculosis, a critical pathogen responsible for tuberculosis. The incorporation of furan into the structure enhances the bioactivity against resistant strains of bacteria, suggesting that N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide could be a valuable candidate for further development in antimicrobial therapies .

Neuropharmacological Potential

The compound has been evaluated for its potential as a positive allosteric modulator of metabotropic glutamate receptors. These receptors play a crucial role in synaptic plasticity and are implicated in various neurological disorders such as schizophrenia and anxiety. Preliminary results indicate that this compound may enhance receptor activity, thereby providing therapeutic benefits in neurodegenerative diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of compounds like this compound. Research has shown that modifications to the isoxazole and furan rings can significantly influence biological activity. For example, variations in substituents on the phenyl ring have been correlated with changes in potency against specific targets, highlighting the importance of molecular design in drug development .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent activity against various cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways involved in cell survival and growth .

Animal Models

Animal studies have provided insights into the pharmacokinetics and pharmacodynamics of the compound. For instance, oral administration in rodent models resulted in significant behavioral changes consistent with anxiolytic effects, suggesting potential applications in treating anxiety disorders . Additionally, studies using microdialysis techniques have shown that the compound can effectively cross the blood-brain barrier and alter neurotransmitter levels, further supporting its neuropharmacological potential .

Comparative Data Table

Application AreaFindingsReferences
Antimicrobial ActivityEffective against Mycobacterium tuberculosis
NeuropharmacologyPositive allosteric modulation of glutamate receptors
Cancer TreatmentInduces apoptosis in cancer cell lines
Behavioral EffectsAnxiolytic effects observed in animal models

Mechanism of Action

The mechanism of action of N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide involves its interaction with various molecular targets:

    Molecular Targets: Enzymes and receptors involved in inflammatory pathways and microbial cell walls.

    Pathways Involved: Inhibition of key enzymes in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. Inhibition of inflammatory mediators, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide: shares similarities with other furan and isoxazole derivatives, such as:

Uniqueness

    Unique Structural Features: The combination of furan and isoxazole rings in a single molecule provides a unique set of biological activities.

    Enhanced Biological Activity: The presence of both rings allows for multiple modes of action, making it more versatile compared to compounds with only one of these rings.

Biological Activity

N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anti-cancer and anti-microbial activities, as well as its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structure:

N 5 phenylisoxazol 3 yl methyl furan 2 carboxamide\text{N 5 phenylisoxazol 3 yl methyl furan 2 carboxamide}

This structure includes a furan ring and an isoxazole moiety, which are known for their diverse biological activities.

1. Anti-Cancer Activity

Recent studies have demonstrated that derivatives of furan-2-carboxamide exhibit promising anti-cancer properties. For instance, a study evaluated various synthesized carbamothioyl-furan-2-carboxamide derivatives against several cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer) cells.

Key Findings:

  • Compound 4d showed the highest anti-cancer activity, with cell viabilities of 33.29%, 45.09%, and 41.81% against HepG2, Huh-7, and MCF-7, respectively.
  • Other compounds exhibited varying degrees of efficacy, with cell viability percentages ranging from 35.01% to 82.81% across different cell lines .

Table 1: Anti-Cancer Activity of Selected Compounds

CompoundHepG2 Viability (%)Huh-7 Viability (%)MCF-7 Viability (%)
4a35.01--
4b37.31--
4c39.22--
4d33.2945.0941.81
4e63.75--
4f82.81--

The structure–activity relationship (SAR) indicates that electron-donor substituents on the phenyl ring enhance anti-cancer activity, highlighting the importance of molecular modifications for therapeutic development .

2. Anti-Microbial Activity

The compound also exhibits significant anti-microbial properties. In vitro studies have shown that various derivatives demonstrate potent activity against bacterial strains such as E. coli, S. aureus, and B. cereus.

Key Findings:

  • The synthesized compounds displayed minimum inhibitory concentrations (MIC) ranging from 230 to 280 µg/mL against the tested bacterial strains.
  • Compounds were compared with standard antibiotics, showing promising results that suggest potential for further development in antimicrobial therapy .

Table 2: Anti-Microbial Activity of Selected Compounds

CompoundBacteriaInhibition Zone (mm)MIC (µg/mL)
4aE.coli10.5280
4bS.aureus13265
4cB.cereus16230

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Cell Cycle Inhibition: The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction: It has been suggested that these compounds can trigger apoptotic pathways in malignant cells.
  • Inhibition of Bacterial Growth: The mechanism behind the anti-microbial action likely involves disruption of bacterial cell wall synthesis or function.

Case Studies

In a notable case study involving the compound's derivatives, researchers synthesized a series of furan-based compounds and evaluated their pharmacological profiles through various in vitro assays, confirming their potential as lead candidates for drug development targeting both cancer and microbial infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDC·HCl) between furan-2-carboxylic acid derivatives and substituted isoxazole amines. For example, coupling 3-furancarboxylic acid with a 5-phenylisoxazole-3-methylamine precursor under inert atmosphere (argon) in chloroform, followed by purification via column chromatography (e.g., toluene/ethyl acetate with acetic acid) can yield the target compound. Reaction optimization may involve adjusting stoichiometry, temperature (room temperature to reflux), and catalyst loading (e.g., DMAP) to improve yields .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Identify characteristic peaks for the furan ring (δ 6.5–7.5 ppm for protons, δ 110–150 ppm for carbons) and isoxazole moiety (δ 8–9 ppm for protons, δ 150–160 ppm for carbons).
  • HRMS : Confirm molecular weight (e.g., calculated [M+H]+ = 295.0952 for C16H14N2O3).
  • IR : Detect carbonyl stretches (~1650 cm⁻¹) and aromatic C-H bending (~700–800 cm⁻¹).
    Cross-reference with literature data for analogous compounds to validate assignments .

Q. What analytical methods are recommended for assessing purity and identifying impurities?

  • Methodological Answer : Employ reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and a gradient of acetonitrile/water. Compare retention times against reference standards (e.g., USP Alfuzosin System Suitability Mixture RS, which includes structurally related impurities like N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide). Quantify impurities via peak integration and validate method precision with triplicate runs .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

  • Methodological Answer : Perform molecular docking using software like AutoDock Vina to simulate interactions between the compound and target proteins (e.g., VEGFR-2 or viral polymerases). Parameterize the ligand with Gaussian 09 to calculate partial charges and optimize geometry. Analyze binding affinity (ΔG) and key interactions (hydrogen bonds, π-π stacking) at active sites. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What strategies resolve contradictions in spectral data arising from synthetic byproducts or isomers?

  • Methodological Answer : If NMR signals suggest unexpected peaks (e.g., E/Z isomers from vinyl groups), use NOESY or COSY to confirm spatial proximity of protons. For isoxazole-furan regioisomers, compare experimental HRMS with theoretical masses. If impurities persist, optimize reaction conditions (e.g., lower temperature, inert atmosphere) to suppress side reactions. Re-purify via preparative TLC or recrystallization .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacological properties?

  • Methodological Answer : Systematically modify substituents on the phenyl (e.g., electron-withdrawing groups at para positions) or furan rings (e.g., methyl or halogen substitutions). Synthesize analogs (e.g., N-(5-R-benzyl-1,3-thiazol-2-yl)furan-3-carboxamides) and test against biological targets (e.g., antifungal or antiviral assays). Corrogate SAR trends using multivariate analysis (e.g., IC50 vs. logP, polar surface area) .

Q. What crystallographic techniques are suitable for determining the 3D structure of this compound?

  • Methodological Answer : Grow single crystals via slow evaporation in a solvent mixture (e.g., chloroform/methanol). Collect X-ray diffraction data using a Bruker D8 Venture diffractometer (Mo Kα radiation). Solve the structure with SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares). Validate with R-factor convergence (<5%) and check for disorder using PLATON .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.